molecular formula C8H9NOS B179741 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one CAS No. 17583-14-1

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Cat. No.: B179741
CAS No.: 17583-14-1
M. Wt: 167.23 g/mol
InChI Key: QFTUPSZZEJQOJX-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is a heterocyclic compound with the molecular formula C8H9NOS. It is known for its unique structure, which includes a benzothiazole ring fused with a tetrahydro ring. This compound has various applications in scientific research and industry due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with methyl ketones in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one stands out due to its unique benzothiazole structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-methyl-5,6-dihydro-4H-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-5-9-6-3-2-4-7(10)8(6)11-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTUPSZZEJQOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17583-14-1
Record name 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

w To a solution of 2-bromo-cyclohexane-1,3-dione (20 g, 0.105 mol) in pyridine (150 mL) was added thioacetamide (7.9 g, 0.105 mol) and the mixture was stirred at 50° C. After 16 h the solvent was removed under vacuum. 10% aq NaCl solution (150 mL) was added and the product was extracted with CH2Cl2 (4×100 mL). The organic extracts were washed with additional 10% aq NaCl solution (2×100 mL) before being dried, filtered, and concentrated under vacuum. The dark viscous oil obtained was purified using a Kugelrohr distillation unit to afford the product as a yellow oil (6.97 g, 40%): 1H-NMR (CDCl3): δ 3.02 (t, 2H, J 6.1, CH2), 2.75 (s, 3H, CH3), 2.61 (t, 2H, J 6.1, CH2), 2.21 (qu, 2H, J 6.1, CH2). 13C-NMR (CDCl3): δ 192.1, 173.3, 166.8, 130.9, 37.8, 27.1, 23.1, 20.0. MS (ESI+): m/z 168.03 (M+H)+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
40%

Synthesis routes and methods II

Procedure details

To a solution of ethanethioamide (0.75 g, 10 mmol) in ethanol (20 mL) at room temperature was added 2-bromocyclohexane-1,3-dione (1.9 g, 10 mmol) in portions. The reaction solution was refluxed for 2 hours while stirring. After removal of solvents, the residue was diluted with water and washed with diethyl ether. The separated aqueous layer was basified with sodium carbonate solution. The resulting solid was collected by vacuum filtration, rinsed with water. The solid was suspended in methanol and followed by evaporation to dryness to produce the title compound.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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